![molecular formula C19H18BrN3O2 B12920555 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound includes a bromine atom, a cyclopentylamino group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may employ microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines to achieve high yields .
Chemical Reactions Analysis
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Photocatalysis: Photocatalytic reactions are also common for functionalizing the imidazo[1,2-a]pyridine core.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and light sources for photocatalysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Imidazo[1,2-a]pyridine derivatives, including this compound, are explored for their potential as antituberculosis agents and anticancer drugs
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes and modulate biological pathways, such as the FLT3-ITD and BCR-ABL pathways . The compound’s effects are mediated through the binding to these molecular targets, leading to the inhibition of their activity and subsequent biological responses.
Comparison with Similar Compounds
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties and applications.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways, similar to the target compound.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound is used in the synthesis of iron(II) complexes and exhibits ligand-based emission properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-8-9-16-22-17(12-4-3-5-13(10-12)19(24)25)18(23(16)11-14)21-15-6-1-2-7-15/h3-5,8-11,15,21H,1-2,6-7H2,(H,24,25) |
InChI Key |
ZJVBDOBWJUWPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


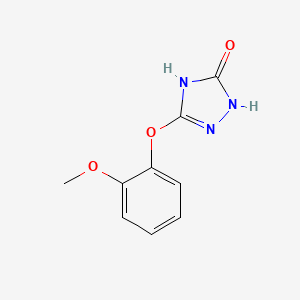

![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
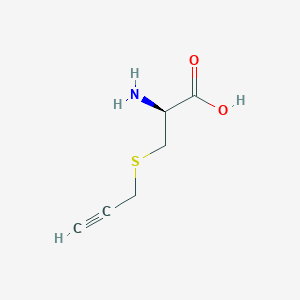
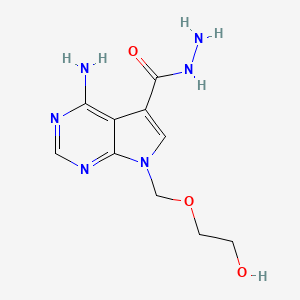
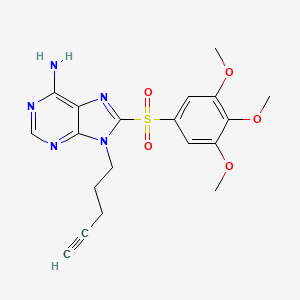
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)

![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
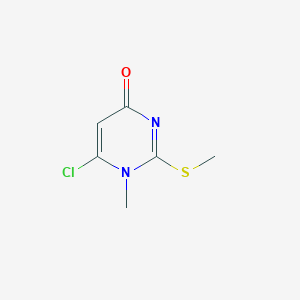
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)
